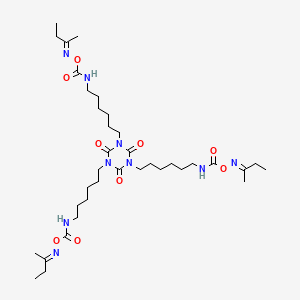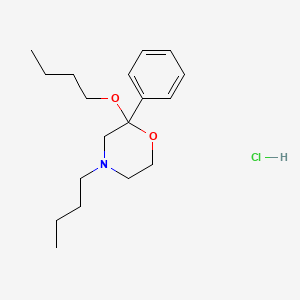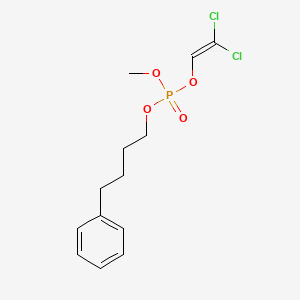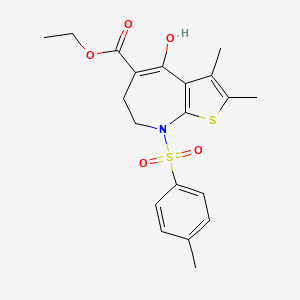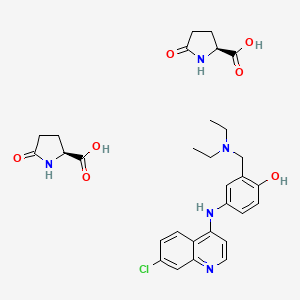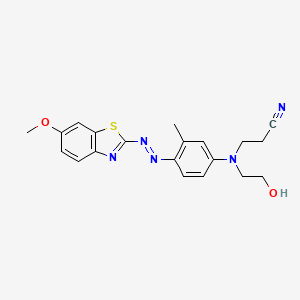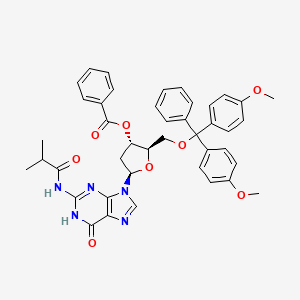
5'-O-(Bis(4-methoxyphenyl)phenylmethyl)-2'-deoxy-N-(2-methyl-1-oxopropyl)guanosine 3'-benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5’-O-[bis-(4-Methoxyphenyl)phenylmethyl]-2’-deoxy-n-(2-methyl-1-oxopropyl)guanosine 3’-benzoate is a synthetic nucleoside analog This compound is characterized by its complex structure, which includes a guanosine base modified with various functional groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5’-O-[bis-(4-Methoxyphenyl)phenylmethyl]-2’-deoxy-n-(2-methyl-1-oxopropyl)guanosine 3’-benzoate involves multiple stepsThe final steps involve the addition of the 2’-deoxy and n-(2-methyl-1-oxopropyl) groups, and the benzoate ester formation .
Industrial Production Methods
Industrial production of this compound requires precise control of reaction conditions to ensure high yield and purity. The process involves large-scale synthesis using automated equipment to handle the multiple steps efficiently. The use of high-purity reagents and solvents is crucial to minimize impurities and achieve the desired product quality .
Analyse Chemischer Reaktionen
Types of Reactions
5’-O-[bis-(4-Methoxyphenyl)phenylmethyl]-2’-deoxy-n-(2-methyl-1-oxopropyl)guanosine 3’-benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups, leading to different analogs.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH to ensure specificity and yield .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated analogs .
Wissenschaftliche Forschungsanwendungen
5’-O-[bis-(4-Methoxyphenyl)phenylmethyl]-2’-deoxy-n-(2-methyl-1-oxopropyl)guanosine 3’-benzoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Employed in studies of nucleic acid interactions and modifications.
Medicine: Investigated for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 5’-O-[bis-(4-Methoxyphenyl)phenylmethyl]-2’-deoxy-n-(2-methyl-1-oxopropyl)guanosine 3’-benzoate involves its interaction with nucleic acids. The compound can integrate into DNA or RNA, disrupting normal cellular processes. This integration can inhibit viral replication or induce apoptosis in cancer cells. The molecular targets include various enzymes involved in nucleic acid synthesis and repair .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
DMT-dG (ib) Phosphoramidite: Another nucleoside analog used in DNA synthesis.
DMT-2′O-Methyl-rG (ib) Phosphoramidite: A similar compound with modifications at the 2’-O position.
DMT-2′O-TBDMS-rG (ib) Phosphoramidite: Features a dimethylsilyl group at the 2’-O position.
Uniqueness
5’-O-[bis-(4-Methoxyphenyl)phenylmethyl]-2’-deoxy-n-(2-methyl-1-oxopropyl)guanosine 3’-benzoate is unique due to its specific modifications, which confer distinct chemical and biological properties. These modifications enhance its stability and specificity, making it a valuable tool in research and potential therapeutic applications .
Eigenschaften
CAS-Nummer |
93966-65-5 |
|---|---|
Molekularformel |
C42H41N5O8 |
Molekulargewicht |
743.8 g/mol |
IUPAC-Name |
[(2R,3S,5R)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-5-[2-(2-methylpropanoylamino)-6-oxo-1H-purin-9-yl]oxolan-3-yl] benzoate |
InChI |
InChI=1S/C42H41N5O8/c1-26(2)38(48)45-41-44-37-36(39(49)46-41)43-25-47(37)35-23-33(55-40(50)27-11-7-5-8-12-27)34(54-35)24-53-42(28-13-9-6-10-14-28,29-15-19-31(51-3)20-16-29)30-17-21-32(52-4)22-18-30/h5-22,25-26,33-35H,23-24H2,1-4H3,(H2,44,45,46,48,49)/t33-,34+,35+/m0/s1 |
InChI-Schlüssel |
QWQBQXFKPJODCG-BMPTZRATSA-N |
Isomerische SMILES |
CC(C)C(=O)NC1=NC2=C(C(=O)N1)N=CN2[C@H]3C[C@@H]([C@H](O3)COC(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC)OC(=O)C7=CC=CC=C7 |
Kanonische SMILES |
CC(C)C(=O)NC1=NC2=C(C(=O)N1)N=CN2C3CC(C(O3)COC(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC)OC(=O)C7=CC=CC=C7 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


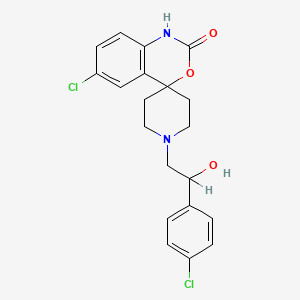
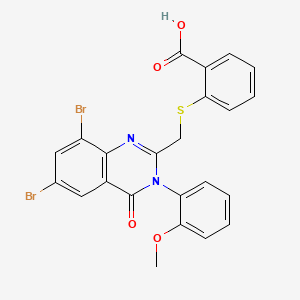

![[(3S,3aR,6S,6aS)-3-[4-[2-(1H-benzimidazol-2-yl)ethyl]piperazin-1-yl]-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl] nitrate;hydrochloride](/img/structure/B12709148.png)

